4-Cyclopropoxy-1-iodo-2-(trifluoromethyl)benzene
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Overview
Description
4-Cyclopropoxy-1-iodo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F3IO and a molecular weight of 328.07 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-1-iodo-2-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the iodination of 4-cyclopropoxy-2-(trifluoromethyl)benzene using iodine and a suitable oxidizing agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-1-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are often used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
4-Cyclopropoxy-1-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-1-iodo-2-(trifluoromethyl)benzene involves its reactivity with various chemical species. The presence of the iodine atom and trifluoromethyl group enhances its electrophilicity, making it a suitable candidate for electrophilic aromatic substitution reactions. The cyclopropoxy group can also participate in nucleophilic attacks, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-4-(trifluoromethyl)benzene: Similar structure but lacks the cyclopropoxy group.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of one.
4-Iodobenzotrifluoride: Similar structure but lacks the cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-1-iodo-2-(trifluoromethyl)benzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic applications and research fields.
Properties
Molecular Formula |
C10H8F3IO |
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Molecular Weight |
328.07 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-iodo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F3IO/c11-10(12,13)8-5-7(3-4-9(8)14)15-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
JHGKYOFCSXLCED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)I)C(F)(F)F |
Origin of Product |
United States |
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